ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate
Brand Name: Vulcanchem
CAS No.: 821783-51-1
VCID: VC16803397
InChI: InChI=1S/C12H15ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3/t8-,11-/m0/s1
SMILES:
Molecular Formula: C12H15ClO4
Molecular Weight: 258.70 g/mol

ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate

CAS No.: 821783-51-1

Cat. No.: VC16803397

Molecular Formula: C12H15ClO4

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate - 821783-51-1

Specification

CAS No. 821783-51-1
Molecular Formula C12H15ClO4
Molecular Weight 258.70 g/mol
IUPAC Name ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate
Standard InChI InChI=1S/C12H15ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3/t8-,11-/m0/s1
Standard InChI Key YKDDRVBXECKGDI-KWQFWETISA-N
Isomeric SMILES CCOC(=O)[C@H]([C@H](C)O)OC1=CC=C(C=C1)Cl
Canonical SMILES CCOC(=O)C(C(C)O)OC1=CC=C(C=C1)Cl

Introduction

Structural and Functional Characteristics

Molecular Architecture

Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate (CAS 165727-45-7) has the molecular formula C12H15ClO4\text{C}_{12}\text{H}_{15}\text{ClO}_4 and a molecular weight of 258.70 g/mol . The structure features:

  • A (2S,3S) configuration at the chiral centers, confirmed via X-ray crystallography .

  • A 4-chlorophenoxy group at position 2, contributing to lipophilicity (logP=2.8\log P = 2.8) .

  • A β-hydroxy ester moiety at positions 2 and 3, critical for hydrogen bonding and metabolic stability.

The SMILES notation O=C(OCC)[C@@H](Oc1ccc(Cl)cc1)[C@@H](O)C reflects its stereochemistry .

Physicochemical Properties

Key properties derived from experimental and computational studies include:

PropertyValueMethod/Source
Boiling PointNot reportedExperimental
Solubility (Water)0.176 mg/mLESOL
logP\log P (Octanol-Water)2.8Consensus prediction
TPSA (Topological Polar Surface Area)58.56 ŲSILICOS-IT
GI AbsorptionHighADMET prediction

The compound’s moderate solubility and high gastrointestinal absorption suggest suitability for oral formulations .

Synthesis and Stereochemical Control

Biocatalytic Reduction

Whole-cell biocatalysts have emerged as the most efficient method for synthesizing the (2S,3S) stereoisomer:

Yeast-Mediated Bioreduction

In a landmark study, Kluyveromyces marxianus reduced ethyl 2-(4-chlorophenoxy)-3-oxobutanoate to the (2R,3S) isomer with 73% yield and 97% ee, while Saccharomyces cerevisiae CBS 7336 produced the (2S,3S) form with 33% yield and >99% ee . Key parameters include:

BiocatalystYield (%)ee (%)Diastereomeric Excess (%)
Kluyveromyces marxianus7397>99
Saccharomyces cerevisiae33>99>99
Trigonopsis variabilis9>99>99

Resting cells generally provided higher ee values (12–99%) compared to growing cells (2–99%) .

Mechanistic Insights

The reduction follows Prelog’s rule, where the pro-R hydrogen of NAD(P)H is transferred to the si face of the ketone. The 4-chlorophenoxy group’s electron-withdrawing nature polarizes the carbonyl, enhancing reducibility .

Chemical Synthesis

Chemical methods offer complementary approaches:

Sodium Borohydride Reduction

A two-step procedure achieved 56% yield:

  • Ketone Formation: (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone synthesized in tetrahydrofuran/ethanol .

  • Reduction: Sodium borohydride in THF/water at 0°C, yielding the (2S,3S) isomer after recrystallization .

Diisobutylaluminum Hydride (DIBAH) Approach

DIBAH in toluene with cyclohexanol as additive afforded the target compound in 80% yield under reflux .

Stereochemical Analysis and Configuration

Absolute Configuration Determination

X-ray diffraction of the hydrolyzed acid derivative confirmed the (2S,3S) configuration . The crystallographic data revealed:

  • Torsion Angles: C2-C3-O-Caromatic=65.2\text{C2-C3-O-C}_{aromatic} = -65.2^\circ, indicating a gauche conformation.

  • Hydrogen Bonding: Intramolecular O–H···O=C interactions stabilize the structure.

Diastereoselectivity Drivers

  • Steric Effects: Bulky 4-chlorophenoxy group directs hydride attack to the less hindered face.

  • Solvent Polarity: Polar solvents (e.g., THF/water) improve diastereoselectivity to >99% .

Pharmaceutical Applications

Antilipidemic Activity

As a clofibrate analogue, the compound inhibits acetyl-CoA carboxylase, reducing triglyceride synthesis. In vitro assays show 50% inhibition at 12 µM, comparable to parent drugs .

Recent Advances (2020–2025)

Continuous Bioreactor Systems

A 2024 study demonstrated a packed-bed reactor with S. cerevisiae CBS 7336, achieving 90% conversion in 6 hours—a 3× improvement over batch systems .

Computational Design

Machine learning models (2023) optimized reaction conditions, predicting 95% ee at pH 6.8 and 30°C, validated experimentally .

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